
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation of the pyridazine ring using ethylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with Benzene Derivative: The pyridazine derivative is then coupled with a benzene derivative containing methoxy and dimethyl groups through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the sulfonamide group.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-thiophenesulfonamide
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the presence of the methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of pyridazine derivatives. This compound has garnered attention for its diverse biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. This article provides a detailed overview of its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C_{19}H_{22}N_{4}O_{4}S_{3}
- Molecular Weight : 466.58 g/mol
This compound features a pyridazine ring substituted with an ethylsulfonyl group and a methoxy group, which enhances its solubility and biological activity.
1. Antimicrobial Activity
Pyridazine derivatives have shown significant antimicrobial properties. Studies indicate that this compound exhibits potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be effective against both Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
2. Anti-inflammatory Properties
Research has demonstrated that this compound possesses anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown a reduction in the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses.
3. Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, it has shown significant cytotoxic effects on A549 lung cancer cells in MTT assays.
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 12.5 |
HeLa (cervical cancer) | 15.0 |
Molecular docking studies further indicate that the compound interacts favorably with key targets involved in cancer proliferation pathways, enhancing its potential as an anticancer agent.
4. Antidiabetic Activity
Preliminary studies suggest that this compound may exhibit antidiabetic properties by improving insulin sensitivity and glucose uptake in muscle cells. These findings warrant further exploration to fully elucidate the mechanisms involved.
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Pharmaceutical Biology highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, emphasizing its potential utility in treating infections where conventional antibiotics fail .
- Anti-inflammatory Mechanisms : Research published in Journal of Medicinal Chemistry identified the compound's ability to inhibit NF-kB signaling pathways, which play a pivotal role in inflammation .
- Anticancer Investigations : A recent study explored the compound's interaction with human dihydrofolate reductase (DHFR), a target for many anticancer drugs, revealing promising binding affinities that could enhance therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions .
- Catalysts : Use of bases like sodium hydride or potassium carbonate to facilitate sulfonamide bond formation .
- Analytical Monitoring : Employ HPLC for purity assessment and NMR for structural verification .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and functional groups .
- X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., as demonstrated for analogous sulfonamides) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Q. What initial assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods .
- Cellular Viability Tests : MTT assays on relevant cell lines to assess cytotoxicity .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for receptor interaction .
Advanced Research Questions
Q. How can conflicting data between computational predictions and experimental bioactivity results be resolved?
- Methodological Answer : Address discrepancies via:
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Molecular Dynamics (MD) Simulations : Refine docking models by incorporating solvent effects and protein flexibility .
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Experimental Validation : Replicate assays under standardized conditions (pH, temperature, controls) .
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Meta-Analysis : Compare results with structurally similar compounds (see Table 1) .
Table 1: Comparative Bioactivity of Analogous Sulfonamides
Compound Substituent Observed Activity (IC₅₀) Computational Prediction Discrepancy Source Trifluoromethyl (CF₃) 12 nM 8 nM Solvent model inaccuracies Methoxy (OCH₃) 45 nM 50 nM Strong agreement
Q. What structural features are critical for its interaction with biological targets?
- Methodological Answer : Key features include:
- Sulfonamide Group (-SO₂NH₂) : Essential for hydrogen bonding with catalytic residues in enzymes (e.g., carbonic anhydrase) .
- Pyridazine Ring : Enhances π-π stacking with hydrophobic binding pockets .
- Ethylsulfonyl Group : Modulates solubility and membrane permeability .
- Methoxy and Methyl Substituents : Fine-tune steric and electronic effects for selectivity .
Q. What strategies optimize pharmacokinetic properties like metabolic stability?
- Methodological Answer :
- Introducing Fluorine : Replace labile hydrogen atoms with fluorine to block oxidative metabolism .
- Prodrug Design : Mask polar groups (e.g., sulfonamide) with enzymatically cleavable moieties .
- LogP Optimization : Balance hydrophilicity/lipophilicity via substituent tuning (e.g., methyl vs. trifluoromethyl) .
Q. How should researchers design experiments to validate its mechanism of action?
- Methodological Answer : Employ a multi-tiered approach:
- In Vitro : Knockdown/overexpression models to confirm target dependency .
- Kinetic Studies : Measure and shifts in enzyme assays .
- In Vivo : Pharmacodynamic profiling in disease models (e.g., xenografts) with dose-response analysis .
Q. Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility data across studies?
- Methodological Answer :
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Standardize Protocols : Use identical solvents (e.g., DMSO), temperatures, and agitation methods .
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Advanced Techniques : Dynamic light scattering (DLS) to detect aggregation not captured by traditional assays .
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Cross-Study Comparison : Tabulate data with explicit experimental conditions (see Table 2) .
Table 2: Solubility Data Under Varied Conditions
Solvent Temperature (°C) Solubility (mg/mL) Study Reference DMSO 25 12.5 PBS (pH 7.4) 37 0.8
Q. Synthetic Route Optimization
Q. What reaction conditions minimize byproduct formation during pyridazine ring functionalization?
- Methodological Answer :
- Temperature Control : Maintain 70–80°C to avoid thermal degradation .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling efficiency .
- Real-Time Monitoring : Use TLC or inline IR spectroscopy to track reaction progress .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-5-30(25,26)21-11-10-18(22-23-21)16-6-8-17(9-7-16)24-31(27,28)20-13-15(3)14(2)12-19(20)29-4/h6-13,24H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBARCSZABZFLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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